5-Ethyl-5-(3-hydroxybutyl)pyrimidine-2,4,6(1H,3H,5H)-trione

17β-hydroxysteroid dehydrogenase enzyme inhibition steroid metabolism

5-Ethyl-5-(3-hydroxybutyl)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS 3802-63-9), synonym 3′-hydroxybutobarbitone, is a hydroxylated phase I metabolite of the sedative-hypnotic barbiturate butobarbital (neonal). This compound belongs to the barbiturate class, characterized by a pyrimidine-2,4,6-trione core with an ethyl substituent at C5 and a 3-hydroxybutyl side chain.

Molecular Formula C10H16N2O4
Molecular Weight 228.24 g/mol
CAS No. 3802-63-9
Cat. No. B13834188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-5-(3-hydroxybutyl)pyrimidine-2,4,6(1H,3H,5H)-trione
CAS3802-63-9
Molecular FormulaC10H16N2O4
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)NC1=O)CCC(C)O
InChIInChI=1S/C10H16N2O4/c1-3-10(5-4-6(2)13)7(14)11-9(16)12-8(10)15/h6,13H,3-5H2,1-2H3,(H2,11,12,14,15,16)
InChIKeyIZKJWVWECPZXAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-5-(3-hydroxybutyl)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS 3802-63-9) for Analytical Reference & Pharmacological Research Procurement


5-Ethyl-5-(3-hydroxybutyl)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS 3802-63-9), synonym 3′-hydroxybutobarbitone, is a hydroxylated phase I metabolite of the sedative-hypnotic barbiturate butobarbital (neonal) [1]. This compound belongs to the barbiturate class, characterized by a pyrimidine-2,4,6-trione core with an ethyl substituent at C5 and a 3-hydroxybutyl side chain [2]. Originally isolated from dog urine and structurally confirmed by independent synthesis [2], it serves as the quantitatively dominant urinary metabolite of butobarbital in humans [3] and has documented inhibitory activity against human 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) [4]. Its dual identity as both a drug metabolite biomarker and a bioactive small molecule with enzyme inhibitory properties distinguishes it from simple barbiturate analogs often procured interchangeably.

Why Generic Barbiturate Analogs Cannot Substitute for 5-Ethyl-5-(3-hydroxybutyl)pyrimidine-2,4,6(1H,3H,5H)-trione in Targeted Research Applications


Superficial similarity among barbiturate derivatives—particularly between hydroxylated metabolites of different parent drugs such as 3′-hydroxyamylobarbitone or 4′-hydroxybutobarbitone—masks critical quantitative differences that preclude generic substitution. The 3′-hydroxybutobarbitone is not merely a hydroxylated barbiturate; it is the single most abundant urinary metabolite of butobarbital, accounting for 22–27% of an oral dose versus only 7–9% for unchanged parent drug [1]. Its excretion follows saturable (limited capacity) kinetics, unlike the first-order elimination of butobarbital itself [2], meaning its systemic exposure is governed by fundamentally different pharmacokinetic principles. Furthermore, its sub-micromolar inhibitory activity against human 17β-HSD2 (IC₅₀ ≈ 100 nM) with ~12.6-fold selectivity over the type 1 isoenzyme (IC₅₀ ≈ 1,270 nM) [3] is not a class-wide property of barbiturate metabolites. Substituting with the 4′-hydroxy positional isomer (CAS 82168-60-3) or the 3′-oxo analog loses the specific hydroxylation site that governs both metabolic recognition and enzyme interaction. The compound is also optically inactive [4], which eliminates stereochemical variability—a critical quality attribute for reproducible analytical reference standard use that does not apply to diastereomeric barbiturate metabolites such as those of pentobarbital.

Quantitative Differentiation Evidence for 5-Ethyl-5-(3-hydroxybutyl)pyrimidine-2,4,6(1H,3H,5H)-trione Against Closest Analogs


17β-HSD2 Enzyme Inhibition with Quantified Isoform Selectivity Over 17β-HSD1

5-Ethyl-5-(3-hydroxybutyl)pyrimidine-2,4,6(1H,3H,5H)-trione inhibits human microsomal 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) with an IC₅₀ of 101 nM in a cell-free assay using [2,4,6,7-³H]E2 as substrate with a 20-minute incubation and radioflow detection [1]. In a confirmatory assay using purified human placental microsomal 17β-HSD2 with [³H]-E2 substrate and NAD⁺ by HPLC-based radioactive displacement, the IC₅₀ was 100 nM [1]. Against human cytosolic 17β-HSD1—the isoenzyme catalyzing the reverse reaction (conversion of estrone to estradiol)—the same compound showed an IC₅₀ of 1,270 nM in a cell-free system using [2,4,6,7-³H]E1 as substrate, and 1,270 nM using purified human placental cytosolic 17β-HSD1 [1]. This yields a selectivity ratio of approximately 12.6-fold for 17β-HSD2 over 17β-HSD1. No comparable 17β-HSD2/HSD1 selectivity data have been reported for the parent compound butobarbital, the 3′-oxo metabolite, the 3′-carboxylic acid metabolite, or the 4′-hydroxy positional isomer.

17β-hydroxysteroid dehydrogenase enzyme inhibition steroid metabolism osteoporosis target

Quantitatively Dominant Urinary Metabolite: Superior Abundance Over Parent Drug and Co-Metabolites

Following a single 200 mg oral dose of butobarbital (butobarbitone) in healthy male volunteers, quantitative GC-MS analysis of urinary excretion revealed that 3′-hydroxybutobarbitone (this compound) was the single most abundant excreted species, accounting for 22–27% of the administered dose [1]. This exceeded unchanged parent drug (7–9%), 3′-oxobutobarbitone (14–18%), and the 3′-carboxylic acid metabolite (4–8%) [1]. In an independent study, after single 200 mg oral doses, 5.4% was excreted unchanged and 28.2% as the 3′-hydroxy metabolite over six days [2]. The maximum rate of excretion for all species occurred in or near the third 12-hour urine collection [1]. This compound is therefore the primary circulating and excreted metabolite of butobarbital, making it an indispensable analytical reference standard for any pharmacokinetic, forensic toxicology, or therapeutic drug monitoring study involving butobarbital.

drug metabolism pharmacokinetics butobarbital urinary excretion profiling

Differential Excretion Kinetics: Saturable (Limited Capacity) Elimination Distinguishes Metabolite from Parent Drug

A kinetic analysis of human urinary excretion data for butobarbitone and its metabolites in two volunteers demonstrated that 3′-hydroxybutobarbitone follows limited capacity (saturable, Michaelis-Menten-type) kinetics during the first few days of excretion, whereas unchanged butobarbitone follows first-order (non-saturable) kinetics throughout the entire elimination period [1]. The 3′-oxo metabolite also exhibited limited capacity kinetics, while the 3′-carboxylic acid metabolite gave differing kinetic classifications between the two subjects [1]. This kinetic dichotomy has direct consequences: the metabolite's elimination rate is concentration-dependent and subject to saturation at higher body burdens, meaning its accumulation profile during repeated dosing or overdose cannot be linearly extrapolated from parent drug pharmacokinetic parameters [2]. The parent drug butobarbital has an elimination half-life averaging 37.5 hours and shows substantial accumulation upon multiple dosing [2], but its first-order kinetics differ qualitatively from the saturable elimination governing its major metabolite.

pharmacokinetic modeling limited capacity kinetics saturable elimination toxicokinetics

Positional Hydroxylation Specificity: 3′-Hydroxy vs. 4′-Hydroxy Isomer Differentiation for Accurate Bioanalytical Identification

The metabolic hydroxylation of butobarbital produces two structurally distinct positional isomers: 3′-hydroxybutobarbitone (this compound, CAS 3802-63-9) arising from ω-1 (penultimate carbon) oxidation, and 4′-hydroxybutobarbitone (CAS 82168-60-3) arising from ω (terminal carbon) oxidation [1]. Both share the molecular formula C₁₀H₁₆N₂O₄ (MW 228.24 g/mol) and are indistinguishable by nominal mass spectrometry alone . The 3′-hydroxy metabolite is the quantitatively dominant species, while the 4′-hydroxy derivative has been separately synthesized and quantified as a minor urinary metabolite [1]. The metabolic pathway for butobarbital proceeds via non-terminal (ω-1) oxidation, consistent with the pattern established for pentobarbital and amobarbital in dogs [2], whereas the 4′-hydroxy metabolite represents a distinct ω-oxidation pathway [1]. This regiochemical distinction is critical: the two isomers may co-elute under certain chromatographic conditions and share identical molecular ions, requiring authentic reference standards of each for unambiguous GC-MS or LC-MS identification.

regioselective metabolism positional isomer analytical reference standard ω-1 oxidation

Structurally Confirmed Identity via Independent Total Synthesis: Foundation for Analytical Reference Standard Qualification

The chemical structure of 5-ethyl-5-(3-hydroxybutyl)pyrimidine-2,4,6(1H,3H,5H)-trione was unambiguously confirmed by Maynert et al. (1952) through total synthesis and comparison with the isolated dog urinary metabolite of neonal (butobarbital) [1]. The synthetic route proceeded via 4-bromobutene-1, which was reacted with ethyl ethylmalonate to yield 3-butenylethylmalonic ester, subsequently condensed with urea to form 5-(3-butenyl)-5-ethylbarbituric acid, and finally hydrated with sulfuric acid to give the target 5-ethyl-5-(3-hydroxybutyl)barbituric acid [1]. The synthetic product proved identical to the isolated metabolite by elementary analysis, ultraviolet and infrared absorption spectra, and a positive iodoform test [1]. The compound was found to be optically inactive [1], confirming the absence of a chiral center at the hydroxyl-bearing carbon—a critical quality attribute that simplifies analytical characterization. This is in contrast to the diastereomeric 3′-hydroxy metabolites of pentobarbital, which are optically active and exist as two diastereoisomeric pairs [2], requiring chiral separation for unambiguous identification.

metabolite structure confirmation de novo synthesis reference standard qualification analytical method validation

High-Value Procurement Scenarios for 5-Ethyl-5-(3-hydroxybutyl)pyrimidine-2,4,6(1H,3H,5H)-trione Based on Quantitative Differentiation Evidence


Butobarbital Bioanalytical Method Development and Validation (LC-MS/MS or GC-MS)

As the quantitatively dominant urinary metabolite representing 22–28% of an oral butobarbital dose, 5-ethyl-5-(3-hydroxybutyl)pyrimidine-2,4,6(1H,3H,5H)-trione is the indispensable primary metabolite reference standard for any bioanalytical method intended to quantify butobarbital exposure in pharmacokinetic studies, forensic toxicology, or therapeutic drug monitoring [1]. Using the parent drug alone as a calibrator will fail to account for the majority of drug-related material excreted. The compound's achiral nature eliminates the need for chiral separation, streamlining method development compared to methods for diastereomeric pentobarbital metabolites [2]. GC-MS methods employing fragmentography at m/e 169 and 184 have been validated for this compound, with documented applicability across multiple barbiturate metabolite classes [3].

17β-HSD2 Pharmacological Probe and Osteoporosis Target Validation Studies

The documented IC₅₀ of ~100 nM against human 17β-HSD2, combined with ~12.6-fold selectivity over 17β-HSD1, positions this compound as a structurally novel, non-steroidal scaffold for 17β-HSD2 inhibition studies [1]. Given that 17β-HSD2 catalyzes the inactivation of estradiol to estrone and is a validated target for osteoporosis treatment, this compound offers a barbiturate-derived chemotype that is structurally unrelated to the bis(hydroxyphenyl)arene and hydroxyphenylnaphthol inhibitor classes dominating the 17β-HSD2 literature [2]. Its selectivity window, while modest compared to optimized lead compounds (which achieve >100-fold selectivity), provides a useful starting point for structure-activity relationship studies exploring the barbiturate scaffold as a 17β-HSD2 pharmacophore.

Forensic Toxicology Reference Standard for Butobarbital-Related Death Investigations

In post-mortem forensic toxicology, barbiturate metabolites are typically present in lower concentrations than parent drugs in most tissues, but urine often contains much higher metabolite concentrations—sometimes exceeding liver parent drug levels [1]. As the most abundant urinary metabolite of butobarbital, 5-ethyl-5-(3-hydroxybutyl)pyrimidine-2,4,6(1H,3H,5H)-trione is essential for confirming butobarbital exposure in cases where parent drug concentrations are below detection limits due to post-mortem redistribution or advanced decomposition. Its saturable excretion kinetics also have forensic implications: in overdose scenarios, metabolite accumulation may deviate from linear predictions, making authentic reference material critical for accurate quantitative interpretation [2].

In Vitro Drug Metabolism and CYP Phenotyping Studies

The ω-1 hydroxylation of butobarbital to form 5-ethyl-5-(3-hydroxybutyl)pyrimidine-2,4,6(1H,3H,5H)-trione represents a specific cytochrome P450-mediated biotransformation that can serve as a probe reaction for CYP isoform activity profiling [1]. The saturable (limited capacity) kinetics of this metabolic step, contrasted with the first-order kinetics of other clearance pathways, make this metabolite a sensitive indicator of metabolic saturation and enzyme induction [2]. Laboratories conducting in vitro metabolism studies with butobarbital require the authentic 3′-hydroxy metabolite as a reference standard to confirm metabolite identity, as the 4′-hydroxy positional isomer (CAS 82168-60-3) shares the same molecular formula and nominal mass, making chromatographic retention time matching against an authentic standard the only definitive identification method short of NMR [3].

Quote Request

Request a Quote for 5-Ethyl-5-(3-hydroxybutyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.